REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7].[N+:8]([C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13]Br)([O-:10])=[O:9]>>[N+:8]([C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][N:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7])([O-:10])=[O:9]
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Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)C=O
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(CBr)C=CC=C1
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Type
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CUSTOM
|
Details
|
With stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the cooling bath removed
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Type
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TEMPERATURE
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Details
|
Slight external heating
|
Type
|
CUSTOM
|
Details
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results in a yellow solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is chilled in ice
|
Type
|
STIRRING
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Details
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The reaction mixture is stirred at 0° C. for 18 hours
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Duration
|
18 h
|
Type
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CUSTOM
|
Details
|
The volatiles are removed in vacuo to a residue which
|
Type
|
STIRRING
|
Details
|
is stirred with ice water
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the cake washed well with water and suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(CN2C(=NC=C2)C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |